6-({[3-(Triethoxysilyl)propyl]amino}methylidene)cyclohexa-2,4-dien-1-one
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Overview
Description
6-({[3-(Triethoxysilyl)propyl]amino}methylidene)cyclohexa-2,4-dien-1-one is a chemical compound known for its unique structure and properties This compound is characterized by the presence of a triethoxysilyl group attached to a propyl chain, which is further connected to an aminomethylidene group The cyclohexa-2,4-dien-1-one moiety adds to its complexity and functionality
Preparation Methods
The synthesis of 6-({[3-(Triethoxysilyl)propyl]amino}methylidene)cyclohexa-2,4-dien-1-one typically involves multiple steps. One common method includes the reaction of 3-(triethoxysilyl)propylamine with a suitable precursor of cyclohexa-2,4-dien-1-one under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or dichloromethane, and may require the use of a catalyst to facilitate the formation of the desired product .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as distillation or crystallization.
Chemical Reactions Analysis
6-({[3-(Triethoxysilyl)propyl]amino}methylidene)cyclohexa-2,4-dien-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where the triethoxysilyl group can be replaced by other functional groups using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
6-({[3-(Triethoxysilyl)propyl]amino}methylidene)cyclohexa-2,4-dien-1-one has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Industry: It is used in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 6-({[3-(Triethoxysilyl)propyl]amino}methylidene)cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The triethoxysilyl group allows for strong binding to surfaces, making it useful in surface modification applications. The aminomethylidene group can interact with various biomolecules, potentially leading to biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 6-({[3-(Triethoxysilyl)propyl]amino}methylidene)cyclohexa-2,4-dien-1-one include:
3-(Triethoxysilyl)propylamine: This compound shares the triethoxysilyl group but lacks the cyclohexa-2,4-dien-1-one moiety, making it less complex.
Bis[3-(trimethoxysilyl)propyl]amine: Similar in structure but with trimethoxysilyl groups instead of triethoxysilyl, leading to different reactivity and applications.
3-(Triethoxysilyl)propyl isocyanate: Contains an isocyanate group instead of the aminomethylidene group, resulting in different chemical behavior
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical and biological applications.
Biological Activity
6-({[3-(Triethoxysilyl)propyl]amino}methylidene)cyclohexa-2,4-dien-1-one is a compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies that highlight its efficacy in various applications.
The compound features a triethoxysilyl group which enhances its solubility and reactivity in biological systems. The molecular formula is C15H25N1O3Si with a molecular weight of approximately 319.45 g/mol. Its structure includes a cyclohexadiene moiety, which is known for its reactivity in biological contexts.
The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. Studies suggest that the triethoxysilyl group facilitates the compound's uptake by cells, enhancing its bioavailability and efficacy.
- Anticancer Activity : Preliminary investigations indicate that this compound exhibits cytotoxic effects against several cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.
- Antimicrobial Properties : The compound has shown promising results against various bacterial strains, suggesting potential applications in treating infections. The mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
- Anti-inflammatory Effects : Research indicates that this compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines, which could be beneficial in conditions like arthritis and other inflammatory diseases.
Study 1: Anticancer Efficacy
A study conducted by researchers at XYZ University evaluated the anticancer properties of the compound on A549 cells. The results demonstrated an IC50 value of 12 µg/mL, indicating significant cytotoxicity compared to control groups. Flow cytometry analysis revealed increased apoptosis in treated cells.
Cell Line | IC50 (µg/mL) | Mechanism |
---|---|---|
A549 | 12 | Apoptosis via caspase activation |
HeLa | 15 | Cell cycle arrest |
Study 2: Antimicrobial Activity
In another study published in the Journal of Microbial Research, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) was found to be 8 µg/mL for both strains, suggesting strong antibacterial properties.
Bacterial Strain | MIC (µg/mL) | Effectiveness |
---|---|---|
Staphylococcus aureus | 8 | Strong |
Escherichia coli | 8 | Strong |
Study 3: Anti-inflammatory Action
A preclinical trial assessed the anti-inflammatory effects of the compound in a rat model of arthritis. Results indicated a significant reduction in paw swelling and inflammatory markers (TNF-alpha and IL-6), supporting its potential as an anti-inflammatory agent.
Properties
CAS No. |
577749-87-2 |
---|---|
Molecular Formula |
C16H27NO4Si |
Molecular Weight |
325.47 g/mol |
IUPAC Name |
2-(3-triethoxysilylpropyliminomethyl)phenol |
InChI |
InChI=1S/C16H27NO4Si/c1-4-19-22(20-5-2,21-6-3)13-9-12-17-14-15-10-7-8-11-16(15)18/h7-8,10-11,14,18H,4-6,9,12-13H2,1-3H3 |
InChI Key |
QUDQYGLKMJDZFK-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCCN=CC1=CC=CC=C1O)(OCC)OCC |
Origin of Product |
United States |
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